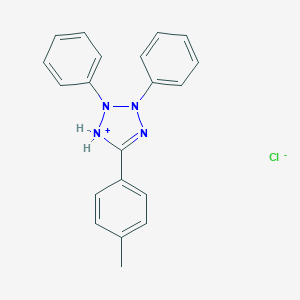
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride is a tetrazole derivative known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring substituted with phenyl groups and a methylphenyl group, making it a versatile molecule in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is often synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, the starting materials include 4-methylphenyl azide and diphenylacetonitrile.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the tetrazole ring undergoes electrophilic aromatic substitution with phenyl halides under basic conditions.
Quaternization: The final step involves the quaternization of the tetrazole nitrogen with a methylating agent such as methyl chloride, resulting in the formation of the tetrazolium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the tetrazole ring can yield amines or hydrazines, depending on the reducing agent used (e.g., lithium aluminum hydride).
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Phenyl halides, methylating agents, and various catalysts.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines and hydrazines.
Substitution: Functionalized tetrazole derivatives with various substituents.
科学的研究の応用
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for tetrazole-based pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Phenyl-2,3-diphenyl-1H-tetrazol-1-ium;chloride: Lacks the methyl group, which may affect its binding properties and reactivity.
5-(4-Methylphenyl)-2-phenyl-1H-tetrazol-1-ium;chloride: Has fewer phenyl groups, potentially altering its chemical and biological activity.
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazole: The non-ionic form, which may have different solubility and reactivity profiles.
Uniqueness
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
5-(4-methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-16-12-14-17(15-13-16)20-21-23(18-8-4-2-5-9-18)24(22-20)19-10-6-3-7-11-19;/h2-15H,1H3,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLBJYGJEBOQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B88045.png)









